

Mechanism 1: Inhibition of Gastric Acid Secretion

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Compound Focus: Soraprazan

CAS No.: 261944-46-1

Cat. No.: S595521

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Soraprazan functions as a **potassium-competitive acid blocker (P-CAB)**. It is a highly potent, reversible, and fast-acting inhibitor of the gastric H⁺,K⁺-ATPase (the proton pump) in parietal cells [1].

Molecular Interaction and Selectivity

The following table summarizes key quantitative data on **Soraprazan's** inhibitory activity and binding properties [1]:

Parameter	Value	Measurement Context
IC ₅₀	0.1 μM	Ion-leaky vesicles
IC ₅₀	0.19 μM	Isolated gastric glands
K _i	6.4 nM	Inhibition constant
K _d	26.4 nM	Dissociation constant
B _{max}	2.89 nmol/mg	Maximum binding capacity
Selectivity	>2000-fold	For H ⁺ ,K ⁺ -ATPase over Na ⁺ ,K ⁺ - and Ca ²⁺ -ATPases

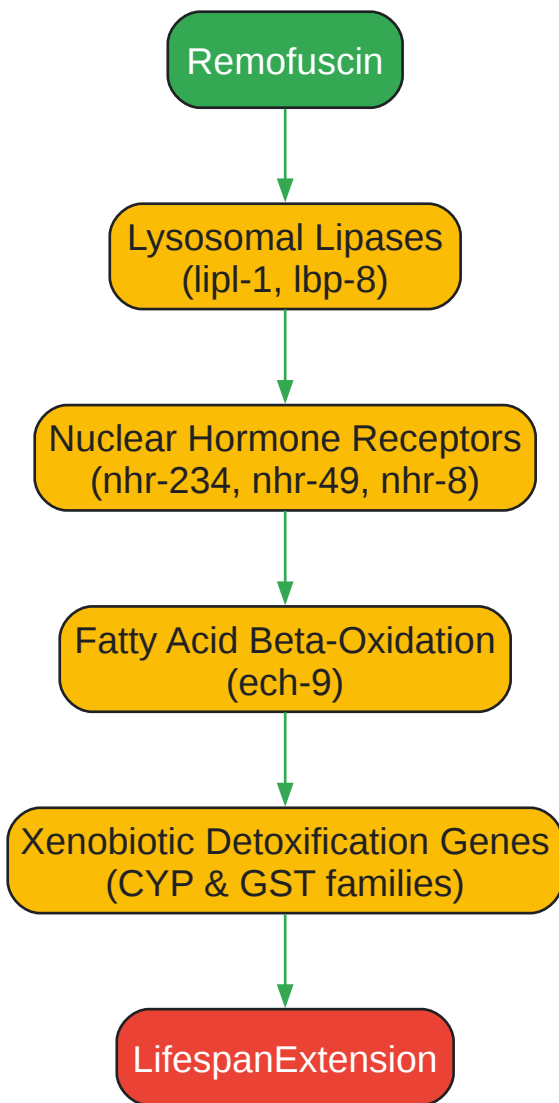
This mechanism is **reversible** and **potassium-competitive**. **Soraprazan** binds to the luminal side of the E2P conformation of the H⁺,K⁺-ATPase, physically blocking potassium ions from accessing the ion binding site and preventing the pump's dephosphorylation, which is necessary for its catalytic cycle [2]. This results in immediate inhibition of acid secretion.

Mechanism 2: Removal of Lipofuscin and Lifespan Extension

Under the name **remofuscin**, this compound has been repurposed for ophthalmic and aging research due to its ability to remove accumulated lipofuscin from retinal pigment epithelium (RPE) cells and extend lifespan in model organisms [3] [4] [5].

Signaling Pathway in **C. elegans**

Research in *C. elegans* demonstrates that remofuscin activates a lysosome-to-nucleus signaling pathway, leading to the expression of xenobiotic detoxification genes and ultimately extending lifespan [3] [4]. The following diagram illustrates this pathway:



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Lysosome-to-nucleus pathway activated by remofuscin in C. elegans.

This pathway leads to measurable biological outcomes. Remofuscin treatment significantly reduced lipofuscin accumulation and reactive oxygen species (ROS) levels in aged *C. elegans* [3].

Experimental Protocols for Key Assays

[3H]Soraprazan Binding Assay to H⁺,K⁺-ATPase [1] [6]

- **Objective:** Determine the dissociation constant (Kd) and binding capacity.
- **Procedure:**
 - **Preparation:** Resuspend ion-leaky gastric vesicles (0.01-0.02 mg/mL) in Tris-HCl buffer (pH 7.0) with MgCl₂ and ATP.
 - **Incubation:** Incubate with increasing concentrations of [³H]soraprazan (0.1 nM - 1 μM) for 30 minutes at 20°C. A parallel set includes a 100-fold excess of unlabeled soraprazan to determine nonspecific binding.
 - **Separation:** Rapidly filter the suspension through a nitrocellulose membrane.
 - **Washing:** Wash the membrane five times with a Tris-HCl buffer containing polyethylene glycol.
 - **Measurement:** Quantify the radioactivity on the filter to calculate specific binding.

In Vivo Lifespan Extension Assay in *C. elegans* [3]

- **Objective:** Evaluate the effect of remofuscin on organismal lifespan.
- **Procedure:**
 - **Animal Preparation:** Use wild-type *C. elegans* (N2 strain) and various loss-of-function mutant strains.
 - **Treatment:** Grow synchronized worms on nematode growth medium (NGM) agar plates seeded with *E. coli* OP50 as a food source. Treat with remofuscin (e.g., 50, 100, 200 μM) dissolved in a suitable solvent, with a negative control (solvent only).
 - **Maintenance:** Transfer worms to fresh plates daily during the egg-laying period and every 2-3 days afterward.
 - **Scoring:** Monitor survival every 1-2 days. A worm is considered dead if it does not respond to a gentle touch with a platinum wire. Censor worms that die from causes like crawling onto the plate wall.
 - **Analysis:** Use statistical methods like the log-rank test to compare survival curves between treated and control groups.

Pharmacokinetic and Distribution Study in Mouse Eye [5]

- **Objective:** Analyze drug penetration and retention in ocular tissues.
- **Procedure:**
 - **Administration:** Perform a single intravitreal injection of a remofuscin suspension (e.g., 40 μg in 2 μL) into pigmented *Abca4*^{-/-} mice.
 - **Tissue Collection:** Eucleate eyes at various time points post-injection (e.g., 2 hours to 28 days). Separate tissues like cornea, retina, and RPE/choroid/sclera complex.
 - **Quantification (HPLC-MS):** Homogenize tissues and use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine remofuscin

concentrations over time.

- **Visualization (TEM Autoradiography):** In separate experiments, inject ^3H -labelled remofuscin. Process eye sections for Transmission Electron Microscopy (TEM) autoradiography to visualize intracellular drug distribution with high resolution.

Research and Development Status

Soraprazan has followed a distinctive development path, from its origins in gastroenterology to its current exploration in ophthalmology [7].

Attribute	Details
CAS Registry No.	261944-46-1 [8] [7]
Molecular Formula	$\text{C}_{21}\text{H}_{25}\text{N}_3\text{O}_3$ [8] [7]
Original Indication	Acid-related diseases (GERD) [1]
Repurposed Indication	Stargardt disease, Age-related Macular Degeneration (AMD) [5]
Highest Phase Reached	Phase 2 (for Stargardt disease) [7]
Regulatory Status	Orphan Medicinal Product Designation in the EU and USA for Stargardt disease [5]

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